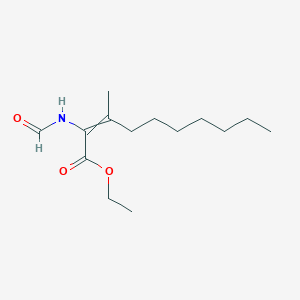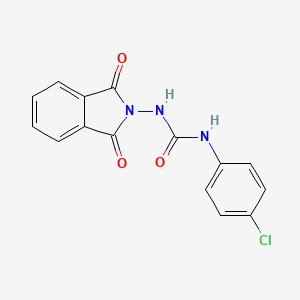
Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of 4-chloroaniline with phthalic anhydride to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
- Urea, N-(4-bromophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-fluorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-methylphenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Comparison: Compared to its analogs, Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can affect the compound’s stability and reactivity in chemical reactions.
特性
CAS番号 |
314282-68-3 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |
InChIキー |
ZROYLJXVRSXWOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


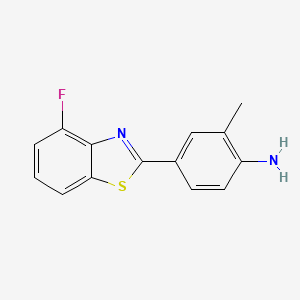
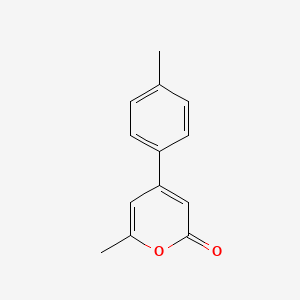
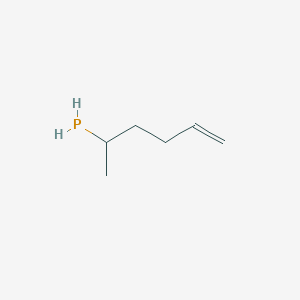
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
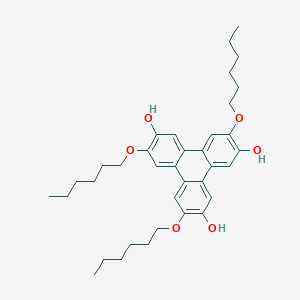

![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
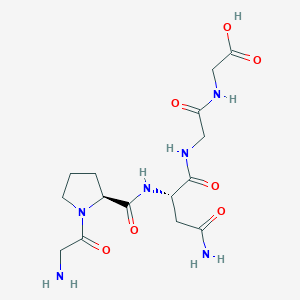
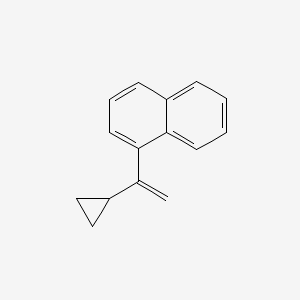

![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)
